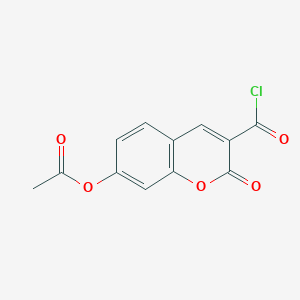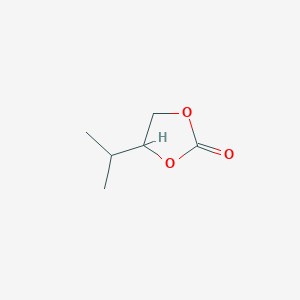
Hafnium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium and nickel form a compound known as hafnium-nickel. This compound is significant in various industrial applications due to its unique properties. Hafnium is a lustrous, silvery-gray transition metal known for its high melting point and ability to absorb neutrons, making it valuable in nuclear reactors and aerospace applications . Nickel, on the other hand, is a versatile metal known for its corrosion resistance and high-temperature stability . The combination of these two metals results in a compound with enhanced mechanical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hafnium-nickel compounds can be synthesized using various methods. One common method involves the use of a vacuum arc furnace with a non-consumable electrode. In this process, electrolytic hafnium powder is annealed and pressed before being introduced into the furnace along with nickel . The reaction occurs under high temperatures, resulting in the formation of a high-quality hafnium-nickel master alloy.
Industrial Production Methods: Industrial production of hafnium-nickel compounds often involves vacuum induction melting. This method ensures high hafnium assimilation and low content of gas impurities. The process involves melting the hafnium and nickel together in a vacuum environment, which helps in achieving a uniform distribution of hafnium in the nickel melt .
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Hafnium tends to form inorganic compounds in the oxidation state of +4. It reacts with halogens to form hafnium tetrahalides and with oxygen, nitrogen, carbon, boron, sulfur, and silicon at higher temperatures .
Common Reagents and Conditions: Common reagents used in the reactions of hafnium-nickel compounds include halogens (such as chlorine and bromine), oxygen, and carbon. These reactions typically occur at elevated temperatures, often exceeding 600°C .
Major Products Formed: The major products formed from the reactions of hafnium-nickel compounds include hafnium tetrahalides, hafnium dioxide, and various intermetallic compounds. These products are valuable in different industrial applications due to their unique properties .
Applications De Recherche Scientifique
Hafnium-nickel compounds have a wide range of scientific research applications. In the field of chemistry, they are used as catalysts in various reactions due to their high reactivity and stability . In biology and medicine, hafnium-nickel compounds are being explored for their potential use in medical implants and devices due to their biocompatibility and corrosion resistance . In the industry, these compounds are used in the production of high-temperature alloys, which are essential in aerospace and nuclear applications .
Mécanisme D'action
The mechanism by which hafnium-nickel compounds exert their effects is primarily through the formation of stable intermetallic phases. These phases enhance the mechanical properties of the compound, such as hardness and strength . The molecular targets involved include the grain boundaries and the matrix of the alloy, where hafnium atoms help in suppressing grain-boundary sliding and slowing down crack growth .
Comparaison Avec Des Composés Similaires
Hafnium-nickel compounds can be compared with other similar compounds, such as hafnium-titanium and hafnium-niobium. While all these compounds exhibit high-temperature stability and corrosion resistance, hafnium-nickel compounds are unique due to their enhanced mechanical properties and higher oxidation resistance . The similar compounds include:
- Hafnium-titanium
- Hafnium-niobium
- Hafnium-zirconium
These compounds share some properties with hafnium-nickel but differ in their specific applications and performance characteristics .
Propriétés
Numéro CAS |
92909-53-0 |
|---|---|
Formule moléculaire |
HfNi6 |
Poids moléculaire |
530.65 g/mol |
Nom IUPAC |
hafnium;nickel |
InChI |
InChI=1S/Hf.6Ni |
Clé InChI |
UATYIYDIRUAVFV-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


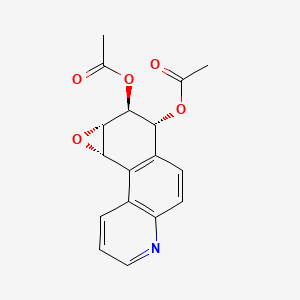

![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
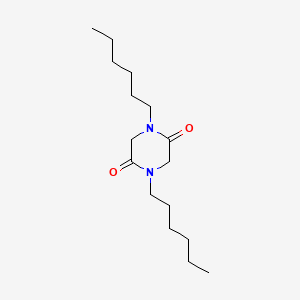
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)

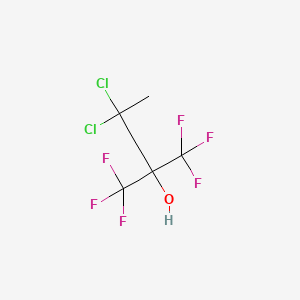
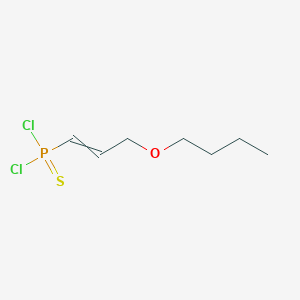
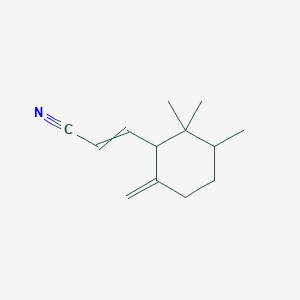
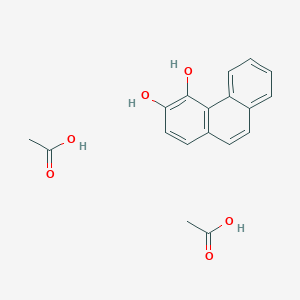
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
